Demethylchanoclavine

Description

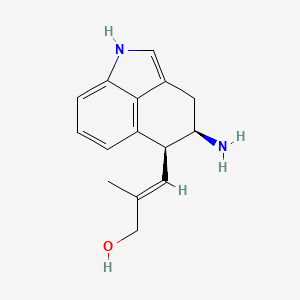

Structure

2D Structure

3D Structure

Properties

CAS No. |

51704-40-6 |

|---|---|

Molecular Formula |

C15H18N2O |

Molecular Weight |

242.32 g/mol |

IUPAC Name |

(E)-3-[(4R,5S)-4-amino-1,3,4,5-tetrahydrobenzo[cd]indol-5-yl]-2-methylprop-2-en-1-ol |

InChI |

InChI=1S/C15H18N2O/c1-9(8-18)5-12-11-3-2-4-14-15(11)10(7-17-14)6-13(12)16/h2-5,7,12-13,17-18H,6,8,16H2,1H3/b9-5+/t12-,13+/m0/s1 |

InChI Key |

QPYLOULWBAJLGK-ZUYHJEFZSA-N |

SMILES |

CC(=CC1C(CC2=CNC3=CC=CC1=C23)N)CO |

Isomeric SMILES |

C/C(=C\[C@@H]1[C@@H](CC2=CNC3=CC=CC1=C23)N)/CO |

Canonical SMILES |

CC(=CC1C(CC2=CNC3=CC=CC1=C23)N)CO |

Synonyms |

2-Propen-1-ol, 3-(4-amino-1,3,4,5-tetrahydrobenz(cd)indol-2-yl)-2-methyl-, (4R-(4alpha,5alpha(E)))- demethylchanoclavine |

Origin of Product |

United States |

Biosynthetic Pathways of Demethylchanoclavine

Elucidation of Precursor Incorporation into the Ergoline (B1233604) Skeleton

The foundational structure of all ergoline alkaloids, including demethylchanoclavine, is assembled from two primary building blocks: an indole (B1671886) moiety derived from tryptophan and an isoprenoid unit. nih.govresearchgate.net Extensive research using isotopically labeled precursors has definitively established the origin of the atoms that constitute the ergoline skeleton.

L-tryptophan is the essential precursor that provides the indole portion of the ergoline ring system. cdnsciencepub.comresearchgate.net Early feeding experiments with ergot fungi demonstrated that labeled tryptophan is efficiently incorporated into the final alkaloid structures. cdnsciencepub.comresearchgate.net The entire indole ring of tryptophan, along with the two carbons of its side chain, is integrated into the ergoline molecule. researchgate.net This incorporation happens without rearrangement of the indole ring itself, establishing tryptophan as the direct and fundamental source of the indole core. researchgate.net Tryptophan serves as the starting point for a wide variety of secondary metabolites, but its role in ergoline alkaloid synthesis is a classic example of its contribution to complex natural product formation. nih.govyoutube.comnih.gov

The second key precursor is a five-carbon isoprenoid unit, supplied in its activated form as dimethylallyl diphosphate (B83284) (DMAPP). nih.govrsc.org Isoprenoids are a large and diverse class of organic compounds built from isoprene (B109036) units. britannica.combritannica.com In the context of ergoline biosynthesis, DMAPP provides the five carbon atoms that will ultimately form rings C and D of the tetracyclic ergoline structure. nih.gov The reaction involves the attachment of this isoprenoid unit to the C-4 position of the tryptophan indole ring, a crucial step that initiates the entire biosynthetic cascade. nih.govpnas.org

| Precursor Molecule | Origin/Type | Contribution to Ergoline Skeleton |

| L-Tryptophan | Amino Acid | Provides the indole ring and two side-chain carbons (forms rings A and B) |

| Dimethylallyl Diphosphate (DMAPP) | Isoprenoid | Provides a five-carbon unit (forms rings C and D) |

Intermediates Leading to this compound

Following the initial condensation of the two primary precursors, the pathway proceeds through several stable intermediates. The formation and modification of these molecules are catalyzed by a series of specific enzymes, leading progressively closer to the clavine structure.

The first committed step in the biosynthesis of all ergot alkaloids is the prenylation of L-tryptophan with DMAPP to yield 4-(γ,γ-dimethylallyl)tryptophan, commonly known as DMAT. nih.govrsc.org This alkylation reaction is an unusual electrophilic substitution on the indole nucleus, which is catalyzed by the enzyme 4-dimethylallyltryptophan synthase (DMATS). pnas.orgnih.gov The enzyme exhibits strict regiospecificity, ensuring that the dimethylallyl group is attached exclusively at the C-4 position of the tryptophan's indole ring. pnas.orgnih.gov The formation of DMAT is a pivotal control point in the pathway, channeling tryptophan and DMAPP specifically into ergoline alkaloid synthesis. nih.gov

The second pathway-specific step is the N-methylation of the amino group of DMAT. nih.govrsc.org This reaction is catalyzed by the enzyme 4-dimethylallyltryptophan N-methyltransferase, which utilizes S-adenosylmethionine (SAM) as the methyl group donor. nih.gov The product of this reaction is 4-dimethylallyl-L-abrine, also referred to as N-methyl-DMAT (N-Me-DMAT). nih.govrsc.org This methylation step is critical as it precedes the complex cyclization reactions that form the C and D rings of the ergoline system.

| Intermediate | Precursors | Key Enzyme | Product |

| Dimethylallyltryptophan (DMAT) | L-Tryptophan + DMAPP | 4-dimethylallyltryptophan synthase (DMATS) | 4-(γ,γ-dimethylallyl)tryptophan |

| N-Methyl-DMAT | DMAT + S-adenosylmethionine (SAM) | 4-dimethylallyltryptophan N-methyltransferase | 4-dimethylallyl-L-abrine |

Enzymatic Transformations in this compound Formation

The conversion of the linear precursor N-Me-DMAT into the tricyclic structure of this compound involves a series of complex enzymatic transformations, primarily oxidative reactions that facilitate ring closure. rsc.org This part of the pathway is less defined by single, isolated enzymes and is understood as a proposed series of successive oxidation steps that lead to the intramolecular cyclization of the prenyl group. rsc.org

The process begins with the oxidation of N-Me-DMAT, which is thought to activate the molecule for the subsequent cyclization events. This leads to the formation of the C ring, creating the first tricyclic intermediate, chanoclavine-I. rsc.org Chanoclavine-I is then oxidized to chanoclavine-I-aldehyde. rsc.org this compound is understood to be a key intermediate within this sequence. The precise order and nature of the enzymatic steps—likely involving monooxygenases and oxidoreductases—are intricate and result in the formation of the characteristic clavine ring structure from which this compound derives its name. nih.gov

DMAT Synthase Activity and Mechanism

The committed step in the biosynthesis of all ergot alkaloids is the prenylation of L-tryptophan at the C-4 position of the indole ring. google.comrsc.org This reaction is catalyzed by the enzyme dimethylallyltryptophan synthase (DMATS). nih.govrsc.org The enzyme utilizes dimethylallyl diphosphate (DMAPP) as the prenyl donor. nih.gov

The mechanism of the DMAT synthase reaction involves the displacement of the pyrophosphate group from DMAPP by the electron-rich indole nucleus of L-tryptophan. organic-chemistry.org This proceeds with an inversion of stereochemistry at the C-1 position of the incoming isoprene unit. organic-chemistry.org The reaction is thought to form an intermediate allylic carbocation, which is stabilized by the enzyme-bound pyrophosphate, before the subsequent alkylation of tryptophan occurs. organic-chemistry.org The product of this crucial first step is 4-dimethylallyl-L-tryptophan (DMAT). nih.gov

Methyltransferase Activities

Following the initial prenylation, the next key modification is the N-methylation of the amino group of DMAT. rsc.org This reaction is catalyzed by a methyltransferase, designated EasF, which uses S-adenosyl-L-methionine (SAM) as the methyl donor. nih.govresearchgate.net The product of this step is N-methyl-4-dimethylallyl-L-tryptophan (Me-DMAT). nih.govresearchgate.net This methylation is a prerequisite for the subsequent cyclization reactions that form the characteristic ergoline ring structure.

Enzymatic Closure of the C-Ring

The conversion of the linear precursor Me-DMAT into the tricyclic structure of chanoclavine-I represents a complex and less understood part of the pathway. nih.gov This critical step involves the formation of the C-ring of the ergoline skeleton. It is not a single reaction but a series of transformations including decarboxylation, cyclization (C-C bond formation), and hydroxylation. researchgate.net

This process requires the synergistic action of at least two key enzymes encoded by the ergot alkaloid synthesis (eas) gene cluster: EasE, a FAD-dependent oxidoreductase, and EasC, a catalase. nih.govnih.gov Gene disruption and complementation studies have confirmed that both EasE and EasC are essential for the formation of chanoclavine-I from Me-DMAT. nih.govnih.govmdpi.com While the precise mechanism remains under investigation, recent studies on the chanoclavine (B110796) synthase (EasC) reveal it catalyzes a complex radical oxidative cyclization. nih.gov Contrary to typical catalase or P450 mechanisms, EasC appears to utilize superoxide, generated in an NADPH-independent manner, to mediate the transformation of the substrate, prechanoclavine, into chanoclavine through cooperative catalysis involving two distinct active sites. nih.gov

Stereochemical Considerations in Biosynthesis

The biosynthesis of clavine alkaloids is a highly stereospecific process. The conversion of chanoclavine-I aldehyde, a key intermediate derived from chanoclavine-I, serves as a critical branch point where stereochemistry plays a defining role in the diversification of ergot alkaloids. mdpi.com The enzymatic steps that follow this intermediate determine the specific stereoisomers produced.

For instance, the enzyme EasA and its homologs are crucial in determining the fate of chanoclavine-I aldehyde. In some fungi, like Aspergillus fumigatus, an EasA variant with reductase activity leads to the formation of festuclavine (B1196704). mdpi.comnih.gov In other species, such as Claviceps purpurea, an isomerase version of EasA facilitates the production of agroclavine (B1664434). mdpi.comnih.gov Further enzymatic reactions can lead to different stereoisomers; for example, in vitro studies have shown that the conversion of chanoclavine-I aldehyde can be controlled to yield either festuclavine or its stereoisomer, pyroclavine, depending on the specific reduction step. mdpi.com The precise control of these stereochemical outcomes is a key feature of the biosynthetic machinery, leading to the wide variety of clavine structures found in nature.

Comparative Biosynthetic Routes and Alternative Pathways

The pathway leading to this compound and its derivatives is not strictly linear. Branch points and alternative routes lead to a diverse array of clavine alkaloids, with the specific products often varying between different fungal species. nih.govmdpi.com

Main Biosynthetic Sequence vs. Minor Pathways

The main biosynthetic sequence proceeds from chanoclavine-I to chanoclavine-I aldehyde. nih.govmdpi.com This aldehyde is a crucial branch-point intermediate. nih.govresearchgate.net

Main Pathway (Clavicipitaceae): In fungi like Claviceps purpurea, the pathway continues from chanoclavine-I aldehyde to agroclavine, which is the precursor to elymoclavine (B1202758) and ultimately lysergic acid and its complex peptide derivatives (ergopeptines). google.comnih.govmdpi.com

Alternative Main Pathway (Trichocomaceae): In fungi such as Aspergillus fumigatus, chanoclavine-I aldehyde is converted to festuclavine, which then serves as the scaffold for a different family of clavines, the fumigaclavines. nih.govmdpi.com

Beyond these major routes, "shunt" pathways can divert intermediates to produce rearranged clavine alkaloids. nih.gov These compounds, such as cycloclavine, possess a modified ergoline scaffold and are not part of the primary sequence leading to tetracyclic clavines. nih.gov The accumulation of various intermediates and shunt products is common, and clavine-producing fungi typically generate a mixture of several related alkaloids rather than a single end product. nih.gov

Observations on Non-Incorporation into Specific Ergoline Intermediates

The accumulation of specific clavine intermediates, including chanoclavine-I, and their failure to be incorporated into downstream products like lysergic acid can be attributed to the specific enzymatic capabilities of the producing organism. mdpi.com The divergence of the biosynthetic pathway at chanoclavine-I aldehyde is a key factor. nih.govnih.gov

If a fungus possesses the enzymatic machinery to convert chanoclavine-I aldehyde to festuclavine (e.g., the EasA reductase found in A. fumigatus), it will not produce agroclavine and therefore cannot synthesize lysergic acid. mdpi.comnih.gov The substrate specificity of the enzymes is critical; the enzymes responsible for converting agroclavine to elymoclavine and then to lysergic acid will not act on festuclavine or its derivatives.

Furthermore, genetic modifications or natural variations can lead to the accumulation of intermediates. For example, if the gene encoding the enzyme that acts on agroclavine (such as CloA, an agroclavine oxidase) is absent or non-functional, agroclavine will accumulate and may be metabolized by other, less specific enzymes into novel ergot alkaloids that are not part of the canonical pathway to lysergic acid. mdpi.comnih.gov Thus, the specific profile of ergot alkaloids in a given fungus is a direct reflection of the set of pathway genes it contains, explaining why intermediates from one branch are not incorporated into another.

Metabolic Fates and Downstream Conversions of Demethylchanoclavine

Conversion to Chanoclavine-I and Chanoclavine-I-aldehyde

The biosynthesis of ergot alkaloids begins with the prenylation of L-tryptophan to yield 4-(γ, γ-dimethylallyl)tryptophan (DMAT). rsc.orgnih.gov Crucially, the subsequent step in the main pathway is the N-methylation of DMAT to form N-methyl-4-dimethylallyl-L-tryptophan (N-Me-DMAT). rsc.orgresearchgate.net This N-methylation step occurs before the formation of the C ring of the ergoline (B1233604) structure. Isotope labeling studies have shown that radioactive N-demethylchanoclavine-I fails to be incorporated into downstream alkaloids like elymoclavine (B1202758), indicating it is not a direct precursor to chanoclavine-I in the primary biosynthetic pathway.

Role in the Biosynthesis of Clavine Alkaloids (e.g., Agroclavine (B1664434), Elymoclavine)

Chanoclavine-I-aldehyde stands at a pivotal branch point from which the biosynthesis of various tetracyclic clavine alkaloids diverges. rsc.orgnih.govnih.gov The formation of the D ring to complete the ergoline core structure can proceed via two distinct routes, leading to either agroclavine or festuclavine (B1196704). mdpi.com

In fungi such as Claviceps purpurea, chanoclavine-I-aldehyde is converted into agroclavine. rsc.orgnih.gov This transformation involves an intramolecular cyclization to form the ergoline ring D. mdpi.com Agroclavine then serves as a precursor for other important clavine alkaloids. For instance, agroclavine can be oxidized to form elymoclavine. nih.gov Given that demethylchanoclavine is not a direct precursor to the chanoclavine-I/-aldehyde stage, its role in the formation of agroclavine and elymoclavine is considered to be outside the main metabolic flux.

| Precursor | Product | Key Enzyme(s) | Producing Organism Example |

|---|---|---|---|

| Chanoclavine-I | Chanoclavine-I-aldehyde | FgaDH (dehydrogenase) | Aspergillus fumigatus |

| Chanoclavine-I-aldehyde | Agroclavine | EasA (isomerase), EasG | Claviceps purpurea |

| Chanoclavine-I-aldehyde | Festuclavine | EasA (reductase), FgaFS | Aspergillus fumigatus |

| Agroclavine | Elymoclavine | Cytochrome P-450 monooxygenases | Claviceps species |

Involvement in the Formation of Lysergic Acid Derivatives and Ergopeptines

The biosynthetic pathway that produces agroclavine is the gateway to the formation of lysergic acid and its complex derivatives, including the pharmaceutically important ergopeptines. rsc.orgnih.gov Agroclavine undergoes further enzymatic modifications, including oxidations catalyzed by cytochrome P-450 monooxygenases, to ultimately yield lysergic acid. nih.gov

Lysergic acid is then activated by nonribosomal peptide synthetases (NRPSs) and condensed with amino acids to form simple lysergic acid amides or the complex cyclol-lactam structures of ergopeptines. nih.govnih.gov The diversity of ergopeptines arises from the combinatorial use of different amino acids by these synthetases. nih.gov As this compound is not an on-pathway intermediate for the synthesis of agroclavine, it is consequently not directly involved in the biosynthesis of lysergic acid or ergopeptines.

Investigations into Biotransformation Mechanisms within Fungal Systems

Fungal systems employ a diverse array of enzymatic machinery to construct the complex ergoline scaffold. The biotransformation mechanisms in the ergot alkaloid pathway are characterized by specific types of reactions catalyzed by distinct enzyme families.

Prenylation: The pathway is initiated by a dimethylallyl tryptophan synthase (DMATS), which attaches a prenyl group to L-tryptophan. nih.gov

N-Methylation: An S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase (EasF) catalyzes the methylation of the indole (B1671886) nitrogen. rsc.orgresearchgate.net

Oxidation and Cyclization: Flavin-dependent oxidases and catalases (EasE and EasC) are involved in the multi-step conversion of N-Me-DMAT to chanoclavine-I, forming the C-ring. researchgate.netnih.gov

Dehydrogenation: Short-chain dehydrogenases/reductases (SDRs) are responsible for the oxidation of chanoclavine-I to chanoclavine-I-aldehyde. mdpi.com

Isomerization/Reduction: The fate of chanoclavine-I-aldehyde is controlled by an Old Yellow Enzyme homolog (EasA), which can function as either an isomerase or a reductase depending on the fungal species. nih.gov

While these mechanisms are well-studied for the main pathway intermediates, specific biotransformation studies focusing on this compound as a substrate are not extensively documented. The existing body of research focuses on the enzymes that process the N-methylated intermediates which constitute the primary metabolic flow.

Branching Points and Metabolic Control in the Ergot Alkaloid Pathway

Metabolic control in the ergot alkaloid pathway is most pronounced at the chanoclavine-I-aldehyde branch point. rsc.orgresearchgate.netnih.gov The enzymatic fate of this intermediate determines the structural class of the final alkaloid products. This critical control point is governed by different isoforms of the enzyme encoded by the easA gene. nih.govmdpi.com

In fungi like Aspergillus fumigatus, EasA functions as a reductase. It reduces the double bond of the α,β-unsaturated aldehyde in chanoclavine-I-aldehyde, leading to the formation of an intermediate that cyclizes and is subsequently reduced by EasG (festuclavine synthase) to form festuclavine. nih.govresearchgate.net This pathway leads to fumigaclavine-type alkaloids.

Advanced Methodologies in Demethylchanoclavine Research

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a foundational technique for tracing the metabolic fate of precursor molecules into complex natural products like demethylchanoclavine. musechem.com By introducing atoms with a different number of neutrons (isotopes), researchers can track their incorporation and positioning within the final molecular structure, thereby mapping the biosynthetic route. musechem.comnih.gov

Stable isotope labeling involves the use of non-radioactive isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), to enrich precursor molecules. nucleosyn.com In the study of this compound and other ergot alkaloids, the primary precursors L-tryptophan and dimethylallyl pyrophosphate (DMAPP) are synthesized with these heavy isotopes. rsc.org These labeled precursors are then fed to ergot alkaloid-producing fungal cultures, such as those from the genus Claviceps. nih.gov

After a period of incubation, the alkaloids are extracted, and the location of the incorporated isotopes is determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govnih.gov This approach has been instrumental in confirming that the tetracyclic ergoline (B1233604) ring system of clavine alkaloids is derived from these two precursors. rsc.org For instance, ¹⁵N labeling of the indole (B1671886) ring of tryptophan allows researchers to pinpoint the origin of the nitrogen atom in the resulting ergoline scaffold. nih.govnih.gov Similarly, ¹³C-labeled tryptophan or mevalonic acid (a precursor to DMAPP) reveals the assembly of the carbon backbone.

Table 1: Application of Stable Isotopes in Ergot Alkaloid Pathway Elucidation

| Isotope | Labeled Precursor | Analytical Technique | Research Finding |

|---|---|---|---|

| ¹³C | L-Tryptophan | NMR, Mass Spectrometry | Traces the incorporation of the indole portion and its side chain into the ergoline ring structure. |

| ¹³C | Mevalonic acid (DMAPP precursor) | NMR, Mass Spectrometry | Confirms the origin of the isoprene (B109036) unit that forms Ring D of the clavine alkaloids. |

| ¹⁵N | L-Tryptophan | NMR, Mass Spectrometry | Identifies the source of the nitrogen atom at position 6 of the ergoline ring. nih.govnih.gov |

Radiotracer techniques, which predate the widespread use of stable isotopes, employ radioactive isotopes like Carbon-14 (¹⁴C) and Tritium (³H). musechem.com These methods offer exceptional sensitivity for detecting even minute quantities of labeled compounds. nuvisan.com Early pivotal studies on ergot alkaloid biosynthesis utilized ¹⁴C-labeled L-tryptophan and mevalonic acid to establish them as the foundational building blocks. rsc.org

The methodology involves feeding the radiolabeled precursors to the producing organism. The resulting this compound and other intermediates are then isolated. The presence and quantity of radioactivity are measured using scintillation counting. To determine the exact position of the label within the molecule, chemical degradation studies are performed, where the molecule is systematically broken down, and the radioactivity of each fragment is assessed. This painstaking work was crucial in constructing the initial proposed biosynthetic pathway for ergot alkaloids. rsc.org

Cell-Free Enzymatic Synthesis Systems

Cell-free enzymatic synthesis provides a powerful platform for studying biochemical pathways by removing the complexities of the cellular environment, such as competing metabolic reactions and membrane barriers. nih.govosti.gov These systems utilize cellular machinery, such as enzymes and cofactors, in an in vitro setting to catalyze specific reactions. nih.govresearchgate.net This approach allows for direct manipulation of reaction conditions and precise characterization of individual enzymatic steps in the this compound pathway. nih.gov

To construct a cell-free system for this compound synthesis, the relevant biosynthetic enzymes must first be isolated and purified. This typically begins with the heterologous expression of the target genes (e.g., from the eas gene cluster) in a host organism like E. coli or Saccharomyces cerevisiae, often with an affinity tag (e.g., His-tag) to facilitate purification. nih.gov

The purification process is a multi-step procedure designed to separate the target enzyme from other cellular proteins and components. nih.gov A common strategy involves cell lysis, removal of cellular debris via centrifugation, and subsequent chromatographic steps. Techniques such as affinity chromatography, ion-exchange chromatography, hydrophobic interaction chromatography, and size-exclusion (gel filtration) chromatography are employed sequentially to achieve high purity. nih.govnih.gov

Table 2: Hypothetical Purification Scheme for a this compound Biosynthetic Enzyme

| Purification Step | Principle of Separation | Purpose |

|---|---|---|

| Cell Lysate Preparation | Mechanical or chemical disruption | Release of intracellular proteins. |

| Centrifugation | Differential sedimentation | Removal of insoluble cell debris. |

| Affinity Chromatography (e.g., Ni-NTA) | Specific binding of an engineered tag | Highly specific initial purification of the target enzyme. |

| Ion-Exchange Chromatography | Separation based on net surface charge | Removal of remaining protein contaminants with different isoelectric points. nih.gov |

| Size-Exclusion Chromatography | Separation based on molecular size | Final "polishing" step to remove aggregates and proteins of different sizes. nih.gov |

Once purified, the enzymes can be studied in a controlled cell-free environment. This allows for the detailed characterization of their catalytic mechanisms. nih.gov For the synthesis of chanoclavine-I, the direct precursor to this compound, the key enzymes are EasE (a FAD-dependent oxidoreductase) and EasC (a catalase). nih.govresearchgate.net

By combining the purified enzymes with the substrate N-methyl-4-dimethylallyltryptophan (N-Me-DMAT) and necessary cofactors (like FAD and NADPH) in a reaction vessel, researchers can directly observe the formation of chanoclavine-I. researchgate.net This setup allows for the determination of optimal reaction conditions (pH, temperature), enzyme kinetics (Kₘ, kcat), and substrate specificity. nih.gov Mechanistic studies, such as performing the reaction in the presence of deuterium (B1214612) oxide (D₂O) and analyzing the product by mass spectrometry, can reveal details about proton transfer steps. researchgate.net Site-directed mutagenesis, where specific amino acids in the enzyme's active site are altered, helps to identify key catalytic residues. nih.gov These studies have revealed that the conversion of N-Me-DMAT to chanoclavine-I is a complex oxidative process involving decarboxylation and the formation of the C and D rings of the ergoline structure. researchgate.net

Genetic and Molecular Approaches in Biosynthesis

The production of this compound is governed by a specific set of genes organized into a biosynthetic gene cluster (BGC). nih.gov Molecular genetics has been essential for identifying these genes and verifying their roles in the pathway. nih.gov

The ergot alkaloid synthesis (eas) gene cluster was discovered through genome mining of producing fungi like Claviceps purpurea and Aspergillus fumigatus. nih.gov Within this cluster, a core set of genes is responsible for the synthesis of the first key intermediate, chanoclavine-I. asm.org The functions of these genes have been confirmed through a combination of gene knockout experiments and heterologous expression. nih.gov

In gene knockout studies, a specific gene within the cluster is inactivated in the native producing organism. The resulting strain is then analyzed for its alkaloid profile. The absence of specific intermediates or final products, coupled with the accumulation of the substrate for the knocked-out enzyme, provides strong evidence for the gene's function. For example, deleting the easE or easC gene blocks the formation of chanoclavine-I. nih.gov

Conversely, heterologous expression involves transferring genes from the eas cluster into a non-producing host organism, such as Aspergillus nidulans or the yeast Saccharomyces cerevisiae. nih.gov Successfully engineering the host to produce pathway intermediates like chanoclavine-I confirms that the transferred set of genes is sufficient for that transformation. nih.govasm.org This approach has definitively established the roles of the early pathway genes.

Table 3: Key Genes for the Biosynthesis of Chanoclavine-I

| Gene | Enzyme Product | Function in Pathway |

|---|---|---|

| dmaW | Dimethylallyltryptophan synthase | Catalyzes the first committed step: prenylation of L-tryptophan. nih.govasm.org |

| easF | N-methyltransferase | Methylates the amino group of dimethylallyltryptophan (DMAT). nih.govnih.gov |

| easE | FAD-dependent oxidoreductase | Works with EasC to catalyze the complex oxidative cyclization of N-Me-DMAT to form chanoclavine-I. nih.govnih.gov |

| easC | Catalase | Required, along with EasE, for the efficient conversion of N-Me-DMAT to chanoclavine-I. nih.govnih.gov |

Gene Cloning and Expression of Biosynthetic Enzymes

The biosynthesis of this compound involves a series of enzymatic reactions catalyzed by proteins encoded by a cluster of genes, often referred to as the eas (ergot alkaloid synthesis) gene cluster. Key to understanding this pathway has been the cloning and heterologous expression of these genes, which allows for the functional characterization of the individual enzymes.

A significant breakthrough in this area was the successful co-expression of the easC and easE genes from the fungus Aspergillus japonicus in the yeast Saccharomyces cerevisiae. nih.govresearchgate.net These genes encode a catalase and a FAD-dependent oxidoreductase, respectively. mdpi.com Studies have shown that both EasC and EasE are essential for the conversion of the precursor 4-dimethylallyl-L-abrine (Me-DMAT) into chanoclavine-I, a direct precursor of this compound. nih.govresearchgate.netmdpi.com The expression of these enzymes in a heterologous host like yeast provides a controlled system to study their activity, substrate specificity, and reaction mechanism, away from the complex metabolic background of the native ergot alkaloid-producing fungi. mdpi.com

Further research has highlighted the importance of post-translational modifications and cellular localization for the activity of these enzymes. For instance, the N-terminal peptide sequence of EasE has been identified as a signal for targeting the protein to the endoplasmic reticulum (ER). nih.govresearchgate.net The proper folding and disulfide bond formation of EasE within the ER are crucial for its function. This was demonstrated by the increased production of chanoclavine-I when host enzymes involved in ER-associated protein folding, such as protein disulfide isomerase (Pdi1) and ER oxidoreductin 1 (Ero1), were overexpressed alongside easE and easC in yeast. nih.gov

The successful heterologous expression of these biosynthetic enzymes not only confirms their function in the this compound pathway but also opens up possibilities for the engineered biosynthesis of ergot alkaloids and their derivatives for pharmaceutical applications. mdpi.com

Mutational Analysis and Blocked Mutants in Pathway Studies

Mutational analysis, including the creation of gene knockouts and the study of blocked mutants, has been a cornerstone in dissecting the this compound biosynthetic pathway. By inactivating specific genes within the eas cluster, researchers can observe the accumulation of metabolic intermediates, thereby pinpointing the function of the disrupted gene.

Gene knockout experiments targeting easC and easE in Aspergillus fumigatus have provided definitive evidence for their roles in the conversion of Me-DMAT to chanoclavine-I. mdpi.com When either of these genes is deleted, the fungus is unable to produce chanoclavine-I and subsequent ergot alkaloids, leading to the accumulation of the precursor Me-DMAT. mdpi.comresearchgate.net Complementation of these mutants with a functional copy of the deleted gene restores the ability to synthesize chanoclavine-I, confirming the specific function of the gene in the pathway. mdpi.comresearchgate.net

These studies with blocked mutants have been instrumental in establishing that both EasC and EasE are necessary for this specific oxidative cyclization step. mdpi.comresearchgate.net The accumulation of a specific intermediate in a mutant strain provides a clear metabolic phenotype that can be directly linked to the genetic modification. This approach has been fundamental in piecing together the sequence of enzymatic reactions that lead to the formation of the ergoline ring system characteristic of this compound and other ergot alkaloids. The use of such mutants also provides a source of specific intermediates that can be used for in vitro assays or for feeding studies in other mutant strains to further probe the downstream steps of the pathway. davidmoore.org.uknih.gov

Chromatographic and Spectroscopic Methods for Metabolite Analysis in Biosynthetic Studies

The detailed investigation of the this compound biosynthetic pathway relies heavily on sensitive and specific analytical techniques to identify and quantify the various precursors and intermediates. Chromatographic and spectroscopic methods are indispensable tools for these analyses.

Application in Monitoring Precursor Conversions

High-performance liquid chromatography (HPLC) is a primary technique used to monitor the conversion of precursors in studies of this compound biosynthesis. nih.govnih.gov When coupled with mass spectrometry (LC-MS/MS), it provides a highly sensitive and selective method for the simultaneous analysis of multiple pathway intermediates. nih.govnih.gov This is particularly valuable when analyzing the metabolic profiles of wild-type, mutant, and heterologous expression strains.

For example, in studies involving the expression of eas genes in yeast, HPLC analysis can be used to track the depletion of the fed precursor, such as tryptophan or dimethylallyltryptophan (DMAT), and the appearance of the product, chanoclavine-I. nih.gov By quantifying the concentrations of these compounds over time, researchers can determine the efficiency of the enzymatic conversion and optimize reaction conditions. The use of tandem mass spectrometry allows for the unambiguous identification of each compound based on its specific mass-to-charge ratio and fragmentation pattern, even in complex biological matrices. nih.gov

The development of robust HPLC and LC-MS/MS methods has been crucial for validating the function of biosynthetic enzymes and for characterizing the metabolic consequences of genetic manipulations in ergot alkaloid-producing organisms. nih.govmdpi.com

Use in Structural Elucidation of Intermediates

Spectroscopic methods, particularly nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), are essential for the structural elucidation of novel or unexpected intermediates in the this compound biosynthetic pathway. nih.govnih.gov While chromatography can separate the components of a mixture, spectroscopy provides the detailed structural information needed to identify them.

NMR spectroscopy is a powerful tool for determining the precise three-dimensional structure of molecules in solution. nih.govnih.gov For instance, the structure of chanoclavine-I produced in engineered yeast strains has been unequivocally confirmed by comparing its 1H and 13C NMR spectra with that of an authentic standard. nih.govacs.org In cases where novel intermediates accumulate in mutant strains, NMR analysis is critical for determining their chemical structures, which can provide insights into the reaction mechanism of the blocked enzyme.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, allowing for the calculation of its elemental formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide additional structural information that can be used to piece together the connectivity of the atoms within the molecule. nih.gov The combination of chromatographic separation with mass spectrometric and NMR spectroscopic analysis provides a comprehensive toolkit for the identification and structural characterization of all the metabolites in the this compound biosynthetic pathway. nih.govnih.gov

Chemical Synthesis and Derivatization Strategies for Demethylchanoclavine and Analogues

Semisynthesis from Natural Precursors

Semisynthesis, or partial chemical synthesis, leverages compounds isolated from natural sources as starting points for creating new molecules. wikipedia.org This method is particularly advantageous for complex molecules like demethylchanoclavine, as it circumvents the need for a lengthy total synthesis by starting from a structurally related and readily available natural product. wikipedia.org The biosynthesis of ergot alkaloids involves a series of enzymatic transformations, with chanoclavine-I and chanoclavine-I-aldehyde serving as key precursors to other 6,7-secoergolines. mdma.ch While N-demethylchanoclavine-I itself was found not to be incorporated into agroclavine (B1664434) or elymoclavine (B1202758) in certain studies, suggesting N-methylation may precede C-ring closure in the biosynthetic pathway, the availability of related ergot alkaloids from fungal cultures provides a potential starting point for semisynthetic modifications. foodprotection.org

Semisynthetic approaches can be more cost-effective than total synthesis, especially when the precursor is abundant. wikipedia.org The process typically involves a few chemical steps to modify the starting material into the desired target molecule. wikipedia.org For instance, a common strategy involves the modification of functional groups on the precursor molecule to achieve the desired this compound structure or its analogues.

Total Synthesis Approaches to this compound

The complete chemical synthesis of complex natural products, known as total synthesis, offers a powerful way to construct molecules from simple, commercially available starting materials. wikipedia.org The total synthesis of this compound and its relatives is a significant challenge that has been met with innovative and elegant solutions by synthetic chemists.

Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. amazonaws.comias.ac.in The process involves mentally deconstructing the target molecule into simpler precursors, a process known as disconnection. libretexts.orgslideshare.net This backward-looking approach continues until readily available starting materials are identified. amazonaws.comlibretexts.org

For a molecule like this compound, a retrosynthetic analysis would likely involve disconnections of the key ring systems and functional groups. A plausible retrosynthetic strategy for the core ergoline-related structure might start by disconnecting the tetracyclic framework to reveal simpler indole (B1671886) and piperidine-based fragments. Key bond formations to consider in the forward synthesis would be those that construct the C and D rings of the ergoline (B1233604) skeleton.

Key Synthetic Intermediates and Reaction Cascades

The successful execution of a total synthesis relies on the strategic formation of key intermediates and the use of efficient chemical reactions. Cascade reactions, also known as domino or tandem reactions, are particularly powerful in this context as they allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity. wikipedia.orgnih.gov These reactions are characterized by a sequence of intramolecular transformations where each step sets up the functionality for the next. wikipedia.org

In the synthesis of complex indole alkaloids, cascade reactions have been employed to construct intricate polycyclic systems with high efficiency and stereocontrol. d-nb.info For example, a sequence involving a Michael addition followed by an aldol (B89426) condensation can be used to build key carbocyclic rings. wikipedia.orgd-nb.info The synthesis of related aspidosperma alkaloids has showcased the power of cascade reactions, including organocatalytic Michael-aldol condensations and multistep anionic Michael-SN2 cascades, to rapidly assemble complex molecular frameworks. d-nb.info The deliberate use of steric effects can also be a strategic tool to achieve chemo- and regioselectivity in these transformations. d-nb.info

Stereocontrolled Synthesis of this compound Isomers

The biological activity of a molecule is often highly dependent on its three-dimensional structure, or stereochemistry. Therefore, the ability to control the stereochemical outcome of a synthesis is of paramount importance. Stereocontrolled synthesis aims to produce a specific stereoisomer of a target molecule, often by using chiral catalysts or auxiliaries to influence the formation of new stereocenters. researchgate.netrsc.org

The synthesis of all possible stereoisomers of a molecule with multiple stereocenters is a significant challenge but provides valuable insights into structure-activity relationships. researchgate.net Methodologies have been developed for the acyclic stereocontrolled synthesis of molecules with adjacent stereocenters, allowing for the preparation of all possible isomers. researchgate.netnih.gov In the context of this compound, which possesses several stereocenters, a stereocontrolled synthesis would be crucial for accessing specific isomers and studying their properties. Such a synthesis might involve the use of enantiomerically enriched starting materials or the application of asymmetric reactions to set the desired stereochemistry at key positions. nih.gov

Divergent Synthetic Strategies for this compound-Related Scaffolds

Divergent synthetic strategies aim to create a library of structurally diverse compounds from a common intermediate or starting material. mdpi.com This approach is particularly valuable for exploring the chemical space around a natural product scaffold and for discovering new bioactive molecules.

Complexity-to-Diversity (CtD) Approaches

The Complexity-to-Diversity (CtD) strategy is a powerful top-down approach that utilizes complex and readily available natural products as starting points for the generation of diverse molecular scaffolds. nih.govsemanticscholar.org This method involves performing reactions that alter the core ring system of the natural product, such as ring expansion, cleavage, or rearrangement, to produce a collection of new and structurally distinct compounds. nih.govrsc.org The inherent complexity and stereochemistry of the starting natural product are largely retained in the resulting library. semanticscholar.orgnih.gov

Indole alkaloids, the class of compounds to which this compound belongs, are excellent candidates for CtD strategies. semanticscholar.org By applying a series of ring-distortion reactions to a complex indole alkaloid, it is possible to generate a variety of novel scaffolds that would be difficult to access through traditional synthetic methods. mdpi.commdpi.com This approach allows chemists to rapidly explore new areas of chemical space and potentially identify compounds with novel biological activities. nih.gov

Ecological and Inter Species Significance

Role of Demethylchanoclavine in Fungal Secondary Metabolism

Fungi produce a vast array of low-molecular-weight compounds known as secondary metabolites. nih.gov These molecules are not essential for the primary growth or development of the fungus but serve critical functions in interacting with the surrounding environment. nih.gov Their roles are diverse, including defending against abiotic stresses, deterring predators, and inhibiting the growth of competing microbes. nih.govmdpi.com The genes required for the biosynthesis of these compounds are often located together in biosynthetic gene clusters, which are activated by specific environmental cues. nih.gov

This compound is an ergoline (B1233604) alkaloid, a prominent class of fungal secondary metabolites produced by fungi of the genus Claviceps. ontosight.ai It functions as a key intermediate in the highly complex ergot alkaloid biosynthetic pathway. ontosight.ainih.gov Rather than being an end product, this compound serves as a precursor for the synthesis of other, more complex ergot alkaloids. ontosight.aiwashington.edu Its formation is a crucial step within the early stages of the pathway that establishes the foundational ergoline ring structure. nih.govrsc.org

| Precursor Compound | Key Intermediate | Subsequent Product |

| N-methyl-dimethylallyltryptophan (Me-DMAT) | This compound | Chanoclavine-I |

This table illustrates the position of this compound as a pivotal intermediate in the early steps of the ergot alkaloid biosynthetic pathway.

Interactions with Host Plants in Claviceps Species

The production of ergot alkaloids, including the necessary synthesis of this compound, is central to the interaction between Claviceps fungi and their host plants. ontosight.ai Claviceps species, such as Claviceps purpurea, are phytopathogens that infect the flowers of various grasses and cereals. nih.govnih.gov During infection, the fungus replaces the plant's ovary with a hardened fungal structure called a sclerotium, which is the primary site of alkaloid production. nih.govnih.gov

These secondary metabolites play a significant role in the parasitic relationship. Ergot alkaloids can modulate the host plant's growth and development. ontosight.ai Research on the infection of wheat by C. purpurea reveals a significant reprogramming of the host's transcriptome. reading.ac.uk Multiple hormone biosynthesis and signaling pathways in the plant, including those for auxin, cytokinin, gibberellic acid (GA), and jasmonic acid (JA), are significantly perturbed from the early stages of infection. reading.ac.ukcam.ac.uk Interestingly, differential expression of wheat genes is observed in tissues ahead of the advancing fungal hyphae, suggesting the involvement of a mobile signal, either from the pathogen or the plant itself. reading.ac.uk

The complex mixture of ergot alkaloids produced by the fungus is also believed to provide a chemical defense against herbivores, such as insects and mammals, that might consume the infected plant parts. nih.govnih.gov While the specific biological activity of this compound itself in the host-pathogen interaction is not extensively detailed, its role as a mandatory intermediate makes its synthesis an indispensable part of the fungus's strategy to produce the final bioactive alkaloids that mediate these complex interactions.

Evolution of Metabolic Pathways for Ergot Alkaloid Production

The ergot alkaloid biosynthetic pathway serves as an excellent model for studying the evolutionary diversification of fungal secondary metabolism. nih.gov The immense structural diversity observed in ergot alkaloids is a direct result of the evolution of the ergot alkaloid synthesis (EAS) gene cluster. nih.govmdpi.com This pathway can be broadly divided into early, middle, and late stages. nih.gov

The early steps, which include the formation of this compound and the subsequent synthesis of the first key tetracyclic intermediate, chanoclavine-I, are generally conserved across different ergot alkaloid-producing fungi. nih.govrsc.org The genes responsible for these initial transformations are outlined in the table below.

| Gene | Encoded Enzyme | Function in Pathway |

| DmaW | Dimethylallyl-tryptophan synthase | Catalyzes the first committed step: prenylation of L-tryptophan. rsc.org |

| EasF | N-methyltransferase | N-methylation of dimethylallyltryptophan (DMAT). frontiersin.org |

| ccsA (easE) | Chanoclavine-I synthase | An oxidoreductase that converts N-methyl-DMAT to chanoclavine-I. nih.gov |

| EasC | Chanoclavine (B110796) synthase | Catalyzes the oxidative cyclization to form chanoclavine. frontiersin.org |

This table summarizes the key genes and enzymes involved in the early, conserved steps of the ergot alkaloid biosynthetic pathway.

The significant diversification of ergot alkaloids occurs in the middle and late steps of the pathway. nih.govrsc.org Chanoclavine-I aldehyde, an intermediate formed from chanoclavine-I, represents a critical branch point. nih.govrsc.org From this point, different enzymatic pathways can lead to simpler clavines like festuclavine (B1196704) or to agroclavine (B1664434), the precursor to lysergic acid and the highly complex ergopeptines. rsc.orgnih.gov

The evolution of this metabolic diversity is driven by genetic changes within the EAS cluster, including variations in gene expression and the presence, absence, or modification of specific genes. nih.govmdpi.com For instance, high levels of polymorphism and repetitive DNA elements have been found surrounding the lpsA genes, which are involved in the synthesis of ergopeptines. mdpi.com This genetic variability suggests that the alkaloid profiles of fungi like C. purpurea are undergoing ongoing adaptation and accelerated evolution. mdpi.com This huge structural diversity of ergot alkaloids likely represents fungal adaptations to a wide array of ecological situations, affecting their defense mechanisms against different herbivores. nih.gov

Future Research Directions and Unanswered Questions

Identification and Characterization of Novel Enzymes in the Pathway

The biosynthetic pathway of ergot alkaloids, including the formation of demethylchanoclavine, is a multistep process catalyzed by a series of dedicated enzymes. While the core pathway has been largely elucidated, the discovery and characterization of new enzymes remain a significant frontier. Future research will likely focus on identifying enzymes with novel catalytic functions, which could lead to the production of new ergot alkaloid derivatives.

A key area of investigation is the enzymatic conversion of chanoclavine-I aldehyde, a critical branch point in the pathway. nih.gov The enzyme EasA, a homolog of Old Yellow Enzyme, has been shown to convert chanoclavine-I aldehyde to festuclavine (B1196704) in Aspergillus fumigatus, while the EasA from Neotyphodium lolii produces agroclavine (B1664434). nih.gov Further exploration of EasA homologs from different fungal species could reveal enzymes with altered substrate specificities or catalytic mechanisms, potentially leading to the synthesis of novel clavine structures.

Another enzyme of interest is the chanoclavine (B110796) synthase (EasC), a haem-containing catalase responsible for forming the C ring of the ergoline (B1233604) scaffold. chemistryviews.org Recent studies have revealed a unique catalytic mechanism for EasC involving a superoxide-driven radical oxidative cyclization. chemistryviews.org This discovery opens up new questions about the diversity of mechanisms employed by this class of enzymes and whether variations could be found or engineered to produce different ring systems.

Chemoproteomics has emerged as a powerful tool for identifying and characterizing enzymes in complex biosynthetic pathways. frontiersin.org By using chemical probes that mimic biosynthetic intermediates, researchers can capture and identify the enzymes that bind to them. This approach could be instrumental in discovering previously unknown enzymes in the this compound pathway, especially those that are transiently expressed or present in low abundance. frontiersin.org

| Enzyme Class | Known Function in Ergot Alkaloid Pathway | Potential for Novel Discovery |

| Old Yellow Enzyme Homologs (e.g., EasA) | Reduction of chanoclavine-I aldehyde, directing the pathway towards festuclavine or agroclavine. nih.gov | Identification of homologs with different product specificities, leading to new clavine alkaloids. |

| Chanoclavine Synthase (e.g., EasC) | Catalyzes the oxidative cyclization to form the ergoline C-ring. chemistryviews.org | Discovery of variants with alternative cyclization patterns, creating novel ring structures. |

| Cytochrome P450 Monooxygenases | Involved in later steps of ergot alkaloid modification, such as the conversion of agroclavine to lysergic acid. frontiersin.org | Characterization of unassigned P450s in the gene cluster could reveal new hydroxylation or epoxidation reactions. |

| Acyltransferases/Glycosyltransferases | Not extensively characterized in the early stages of the pathway. | Discovery of enzymes that could modify this compound or its precursors, leading to new decorated analogues. |

Advanced Understanding of Regulatory Mechanisms in Biosynthesis

The production of this compound and other ergot alkaloids is tightly controlled by complex regulatory networks. A deeper understanding of these mechanisms is essential for optimizing the production of desired compounds in fungal hosts. Future research will focus on elucidating the roles of transcription factors, signaling pathways, and epigenetic modifications in controlling the expression of the ergot alkaloid biosynthesis (eas) gene cluster.

Transcription factors are key regulators of gene expression. In many fungal biosynthetic pathways, specific transcription factors bind to promoter regions of the pathway genes to activate or repress their transcription. frontiersin.org Identifying the specific transcription factors that control the eas cluster in this compound-producing fungi is a primary goal. Understanding how these factors are themselves regulated by environmental cues and developmental signals will provide a more complete picture of pathway control. frontiersin.orgnih.gov

Post-translational modifications of biosynthetic enzymes can also play a crucial regulatory role. nih.gov Phosphorylation, for example, can alter an enzyme's activity, stability, or localization. Investigating the post-translational modifications of enzymes in the this compound pathway could reveal another layer of regulation that fine-tunes metabolic flux.

Furthermore, the spatial organization of biosynthetic enzymes within the cell can influence pathway efficiency. There is growing evidence for the formation of "metabolons," or multi-enzyme complexes, that channel intermediates between active sites. frontiersin.org Investigating whether the enzymes of the this compound pathway form such complexes could provide insights into how pathway efficiency is maintained and regulated.

Exploration of Undiscovered this compound Analogues

The structural diversity of naturally occurring ergot alkaloids is vast, and it is likely that many this compound analogues remain to be discovered. nih.govmaps.org Future research will employ advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, to identify and characterize novel derivatives from a wide range of fungal species.

Combinatorial biosynthesis offers a powerful approach for generating novel "unnatural" natural products. nih.gov This strategy involves expressing biosynthetic genes from different organisms in a heterologous host, such as yeast or E. coli. By mixing and matching enzymes from different ergot alkaloid pathways, it may be possible to create novel combinations of reactions that lead to the production of previously unknown this compound analogues. nih.gov This approach has the potential to greatly expand the chemical space of ergot alkaloids, providing new lead compounds for drug discovery.

Development of Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a promising strategy for the efficient and sustainable production of this compound and its analogues. researchgate.netnih.govmdpi.comnih.govrsc.org This approach can overcome some of the limitations of purely chemical or biological methods.

A key challenge in the chemical synthesis of complex natural products is the control of stereochemistry. Enzymes, with their inherent chirality, can catalyze reactions with high stereoselectivity, simplifying the synthesis of enantiomerically pure compounds. mdpi.com For example, enzymes could be used to establish the correct stereochemistry of key intermediates in a synthetic route to this compound.

Enzymes can also be used to perform specific transformations on a chemically synthesized scaffold. nih.gov This allows for the late-stage diversification of a common intermediate, leading to a library of related compounds. For instance, a chemically synthesized precursor to this compound could be subjected to a panel of enzymes, such as oxidoreductases or glycosyltransferases, to generate a variety of novel analogues. The integration of biocatalysis is expected to pave the way for more efficient and cost-effective manufacturing. mdpi.com

Application of Computational Chemistry in Pathway Prediction and Enzyme Engineering

Computational chemistry is becoming an increasingly indispensable tool in the study of biosynthetic pathways and the engineering of enzymes. nih.govspirochem.com In the context of this compound, computational methods can be applied to predict the function of uncharacterized enzymes, to understand enzyme-substrate interactions at the atomic level, and to guide the rational design of enzymes with improved or novel activities.

Molecular docking and molecular dynamics simulations can be used to model how this compound and its precursors bind to the active sites of biosynthetic enzymes. nih.gov This information can provide insights into the determinants of substrate specificity and catalytic mechanism. For example, by comparing the active sites of the festuclavine-producing EasA and the agroclavine-producing EasA, it may be possible to identify the key amino acid residues responsible for their different product outcomes. nih.gov

Quantum mechanical calculations can be used to model the reaction mechanisms of enzymes in the this compound pathway. nih.gov These calculations can provide detailed information about the transition states and intermediates of a reaction, which can be difficult to study experimentally. This knowledge can be used to guide the engineering of enzymes with enhanced catalytic efficiency.

Furthermore, computational tools are being developed to predict entire biosynthetic pathways from genomic data. biorxiv.org As more fungal genomes are sequenced, these tools could be used to identify new ergot alkaloid gene clusters and to predict the structures of the compounds they produce. This could greatly accelerate the discovery of novel this compound analogues and other ergot alkaloids. biorxiv.orgchemrxiv.orgmit.edu

Q & A

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Standardize reaction conditions (temperature, pH, catalyst loading) using design of experiments (DoE). Characterize each batch via ¹H NMR integral ratios and chiral HPLC to ensure enantiomeric purity (>99% ee). Document deviations in supplementary materials for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.